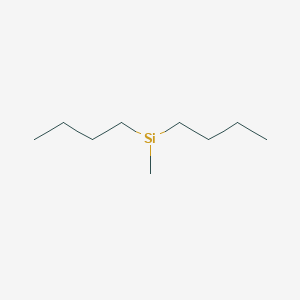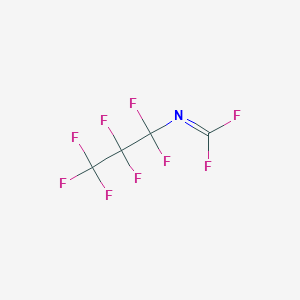
(Heptafluoropropyl)carbonimidoyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Heptafluoropropyl)carbonimidoyl is a chemical compound characterized by the presence of a heptafluoropropyl group attached to a carbonimidoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Heptafluoropropyl)carbonimidoyl typically involves the reaction of heptafluoropropyl isocyanide with suitable reagents under controlled conditions. One common method includes the chlorination of imidoyl chlorides, generated from monosubstituted formamides and thionyl chloride . Another method involves the reaction of isocyanates with phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound may involve high-temperature chlorination of carbamoyl chlorides and N-methyl amines, which often yields the desired product in excellent quantities . The use of advanced chlorination techniques ensures high purity and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: (Heptafluoropropyl)carbonimidoyl undergoes various chemical reactions, including nucleophilic substitution and addition reactions. The halo groups in the compound are often replaced stepwise by other nucleophiles .
Common Reagents and Conditions: Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products: The major products formed from these reactions depend on the specific nucleophiles used. For example, the reaction with amines can produce substituted imidoyl derivatives, while reactions with alcohols can yield corresponding esters .
Scientific Research Applications
(Heptafluoropropyl)carbonimidoyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Heptafluoropropyl)carbonimidoyl involves its interaction with specific molecular targets, leading to the inhibition of certain biological pathways. For instance, its derivatives have been shown to inhibit the type III secretion system in Gram-negative bacteria, thereby reducing their pathogenicity . The compound achieves this by blocking the secretion of effector proteins, which are essential for bacterial invasion and infection .
Comparison with Similar Compounds
- Phenylcarbonimidoyl dichloride
- Benzyloxy carbonimidoyl dicyanide
- Carbonimidoyl dihalides
Comparison: (Heptafluoropropyl)carbonimidoyl is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical properties such as high electronegativity and stability . Compared to phenylcarbonimidoyl dichloride and benzyloxy carbonimidoyl dicyanide, this compound exhibits enhanced reactivity and selectivity in certain chemical reactions . This makes it particularly valuable in applications requiring high-performance materials and specialized chemical processes.
Properties
CAS No. |
378-00-7 |
|---|---|
Molecular Formula |
C4F9N |
Molecular Weight |
233.03 g/mol |
IUPAC Name |
1,1-difluoro-N-(1,1,2,2,3,3,3-heptafluoropropyl)methanimine |
InChI |
InChI=1S/C4F9N/c5-1(6)14-4(12,13)2(7,8)3(9,10)11 |
InChI Key |
IOOPNJIWFHYUTL-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


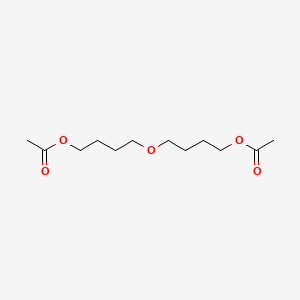
![N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide](/img/structure/B14752857.png)
![4h-Imidazo[1,5,4-de]quinoxaline](/img/structure/B14752864.png)
![1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane](/img/structure/B14752868.png)

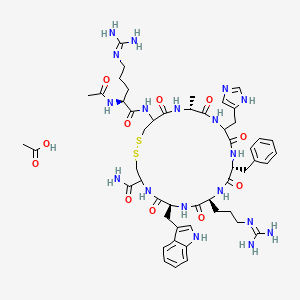
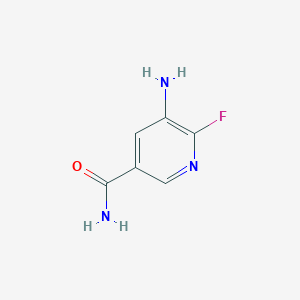
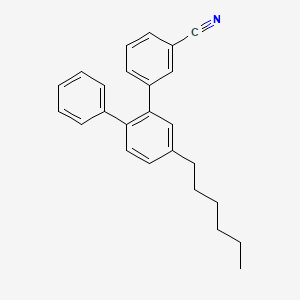
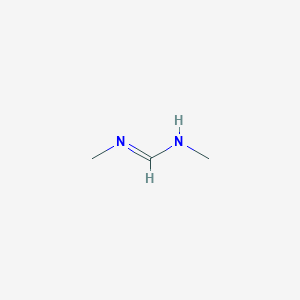
![(2S,6R)-6-[(3R,5R,10S,13R,14R,17R)-3-(2-carboxyacetyl)oxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylidene-4-oxoheptanoic acid](/img/structure/B14752895.png)
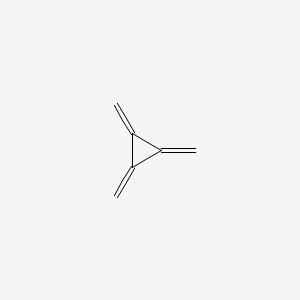

![4-[[4-methyl-4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-4-ium-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide;iodide](/img/structure/B14752910.png)
